molecular formula C24H47NO7 B13819281 Glucosyl-C18-sphingosine

Glucosyl-C18-sphingosine

Cat. No.: B13819281
M. Wt: 461.6 g/mol
InChI Key: HHJTWTPUPVQKNA-GKSLDGPXSA-N
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Description

Glucosylsphingosine is a naturally occurring glycosphingolipid found in plants. It is a deacylated form of glucosylceramide and plays a crucial role in various biological processes. This compound is known for its involvement in cellular signaling and structural integrity of cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glucosylsphingosine typically involves the enzymatic hydrolysis of glucosylceramide. This process can be carried out using specific enzymes such as β-glucocerebrosidase, which cleaves the glucose moiety from glucosylceramide to produce glucosylsphingosine .

Industrial Production Methods

Industrial production of glucosylsphingosine often employs biotechnological methods, including the use of genetically engineered microorganisms that express the necessary enzymes for its synthesis. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Glucosylsphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include oxidized glucosylsphingosine derivatives, reduced forms of the compound, and substituted glucosylsphingosine molecules with altered functional groups .

Scientific Research Applications

Glucosylsphingosine has a wide range of scientific research applications:

Mechanism of Action

Glucosylsphingosine exerts its effects by interacting with specific molecular targets and pathways within cells. It is known to modulate cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis. The compound interacts with membrane receptors and enzymes, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glucosylsphingosine is unique due to its specific role in cellular signaling and its potential as a biomarker for certain diseases. Unlike other similar compounds, it has distinct biological activities and therapeutic applications .

Properties

Molecular Formula

C24H47NO7

Molecular Weight

461.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18?,19?,20-,21-,22+,23-,24-/m1/s1

InChI Key

HHJTWTPUPVQKNA-GKSLDGPXSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O

Origin of Product

United States

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